An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)formamide
An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(2-Benzoyl-4-chlorophenyl)formamide. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical Identity and Properties
N-(2-Benzoyl-4-chlorophenyl)formamide is a chemical compound with the molecular formula C₁₄H₁₀ClNO₂. It is a derivative of 2-amino-5-chlorobenzophenone, a known precursor in the synthesis of various pharmaceuticals.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)formamide |
| CAS Number | 10352-28-0[1][2] |
| PubChem CID | 82576[3] |
| Molecular Formula | C₁₄H₁₀ClNO₂[1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O |
| InChI Key | DSPFYCLSZSPMTO-UHFFFAOYSA-N[4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 259.69 g/mol | PubChem |
| Melting Point | 89 °C | ChemSrc[2] |
| Boiling Point | 504.1 °C at 760 mmHg (Predicted) | ChemSrc[2] |
| LogP | 3.74 (Predicted) | SIELC Technologies[4] |
| pKa | 13.54 ± 0.70 (Predicted) | Guidechem[1] |
| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
Synthesis
Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone
The starting material, 2-amino-5-chlorobenzophenone, can be synthesized via several routes. One common method is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. Another approach involves the reduction of 5-chloro-3-phenylanthranil.
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone from 5-Chloro-3-phenylanthranil
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Materials: 5-chloro-3-phenylanthranil, iron powder, ethanol, sulfuric acid (6 M), sodium hydroxide solution, activated carbon.
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Procedure:
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To a suspension of iron powder in ethanol, add 5-chloro-3-phenylanthranil.
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Heat the mixture to reflux.
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Slowly add 6 M sulfuric acid dropwise to the refluxing mixture.
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Continue refluxing for 1 hour after the addition is complete.
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Cool the reaction mixture and adjust the pH to 8 with a sodium hydroxide solution.
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Add activated carbon and reflux for a short period.
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Filter the hot solution and allow the filtrate to cool to induce crystallization.
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Collect the crystals of 2-amino-5-chlorobenzophenone by filtration, wash with cold ethanol, and dry.
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Formylation of 2-Amino-5-chlorobenzophenone
The formylation of the amino group of 2-amino-5-chlorobenzophenone can be achieved using formic acid, often in the presence of a dehydrating agent or by azeotropic removal of water.
Experimental Protocol: N-Formylation of 2-Amino-5-chlorobenzophenone (General Procedure)
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Materials: 2-amino-5-chlorobenzophenone, formic acid (85-98%), toluene (or another suitable azeotroping solvent), Dean-Stark apparatus.
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Procedure:
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In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-amino-5-chlorobenzophenone in toluene.
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Add a slight molar excess of formic acid to the solution.
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Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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The crude N-(2-benzoyl-4-chlorophenyl)formamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
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Synthesis workflow for N-(2-Benzoyl-4-chlorophenyl)formamide.
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the formyl proton (singlet, ~8.5-9.0 ppm), and aromatic protons in the two phenyl rings. The protons on the chlorophenyl ring are expected to be in the range of 7.0-8.0 ppm, and the protons on the benzoyl ring in a similar region, with splitting patterns consistent with their substitution. |
| ¹³C NMR | A signal for the formyl carbon (~160-165 ppm), a signal for the benzoyl carbonyl carbon (~195-200 ppm), and a series of signals in the aromatic region (120-140 ppm) corresponding to the 12 aromatic carbons. |
| IR (Infrared) | Characteristic absorption bands for the N-H stretching (~3300 cm⁻¹), C=O stretching of the formyl group (~1680 cm⁻¹), C=O stretching of the benzoyl group (~1650 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 259, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). |
Biological Activity and Potential Applications
N-(2-Benzoyl-4-chlorophenyl)formamide and related benzophenone derivatives have garnered interest primarily for their potential as antimalarial agents.
Antimalarial Activity: Inhibition of Farnesyltransferase
Benzophenone-based compounds have been investigated as inhibitors of protein farnesyltransferase (PFT) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. PFT is a crucial enzyme in the post-translational modification of proteins, including those involved in signal transduction pathways essential for parasite survival and proliferation.
The inhibition of PFT disrupts the localization and function of key regulatory proteins, such as those from the Ras superfamily, by preventing their farnesylation—a type of prenylation. This blockage of a critical cellular process leads to the inhibition of parasite growth and differentiation.
Inhibition of the Protein Farnesyltransferase pathway in P. falciparum.
Conclusion
N-(2-Benzoyl-4-chlorophenyl)formamide is a valuable chemical intermediate with significant potential in the development of novel antimalarial drugs. Its synthesis from readily available precursors and its role as a scaffold for farnesyltransferase inhibitors make it a compound of interest for further investigation. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related compounds. Experimental validation of the predicted properties and biological activities is a crucial next step in realizing its therapeutic potential.
